molecular formula C12H13ClO2S B12612115 S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate CAS No. 649569-53-9

S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate

Cat. No.: B12612115
CAS No.: 649569-53-9
M. Wt: 256.75 g/mol
InChI Key: MKUSQUFTKFMQFK-UHFFFAOYSA-N
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Description

S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate: is an organic compound characterized by the presence of a chlorophenyl group, a ketone functional group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate typically involves the reaction of 4-chlorobenzaldehyde with a suitable thioester precursor under controlled conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and ethanethiol in the presence of a base catalyst, followed by oxidation to form the desired thioester.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioester linkage allows it to form covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • S-(4-chlorophenyl) benzothioate
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Comparison: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate is unique due to its specific structural features, such as the combination of a chlorophenyl group and a thioester linkage. This combination imparts distinct reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, a candidate for drug development, and a useful material in industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

649569-53-9

Molecular Formula

C12H13ClO2S

Molecular Weight

256.75 g/mol

IUPAC Name

S-[4-(4-chlorophenyl)-4-oxobutyl] ethanethioate

InChI

InChI=1S/C12H13ClO2S/c1-9(14)16-8-2-3-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3

InChI Key

MKUSQUFTKFMQFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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